molecular formula C21H19N3O2S2 B4753320 benzyl N'-[N-(benzenesulfonyl)-C-phenylcarbonimidoyl]carbamimidothioate

benzyl N'-[N-(benzenesulfonyl)-C-phenylcarbonimidoyl]carbamimidothioate

Cat. No.: B4753320
M. Wt: 409.5 g/mol
InChI Key: LYDZSVLYOZQHQK-UHFFFAOYSA-N
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Description

Benzyl N’-[N-(benzenesulfonyl)-C-phenylcarbonimidoyl]carbamimidothioate is a complex organic compound that belongs to the class of sulfonamides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N’-[N-(benzenesulfonyl)-C-phenylcarbonimidoyl]carbamimidothioate typically involves multiple steps, starting with the preparation of benzenesulfonyl chloride. One common method involves the reaction of sodium benzenesulfonate with phosphorus pentachloride or phosphorus oxychloride under controlled conditions . The resulting benzenesulfonyl chloride is then reacted with benzylamine and phenyl isothiocyanate to form the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzyl N’-[N-(benzenesulfonyl)-C-phenylcarbonimidoyl]carbamimidothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfinyl derivatives, and substituted sulfonamides. These products have diverse applications in various fields, including pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of benzyl N’-[N-(benzenesulfonyl)-C-phenylcarbonimidoyl]carbamimidothioate involves the inhibition of specific enzymes and molecular pathways. The sulfonyl group interacts with the active sites of enzymes, leading to the inhibition of their activity. This interaction can disrupt essential biological processes, making the compound effective against certain pathogens and cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl N’-[N-(benzenesulfonyl)-C-phenylcarbonimidoyl]carbamimidothioate stands out due to its unique combination of a sulfonyl group and a phenylcarbonimidoyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

benzyl N'-[N-(benzenesulfonyl)-C-phenylcarbonimidoyl]carbamimidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S2/c22-21(27-16-17-10-4-1-5-11-17)23-20(18-12-6-2-7-13-18)24-28(25,26)19-14-8-3-9-15-19/h1-15H,16H2,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYDZSVLYOZQHQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC(=NC(=NS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
benzyl N'-[N-(benzenesulfonyl)-C-phenylcarbonimidoyl]carbamimidothioate
Reactant of Route 2
benzyl N'-[N-(benzenesulfonyl)-C-phenylcarbonimidoyl]carbamimidothioate
Reactant of Route 3
benzyl N'-[N-(benzenesulfonyl)-C-phenylcarbonimidoyl]carbamimidothioate
Reactant of Route 4
benzyl N'-[N-(benzenesulfonyl)-C-phenylcarbonimidoyl]carbamimidothioate
Reactant of Route 5
Reactant of Route 5
benzyl N'-[N-(benzenesulfonyl)-C-phenylcarbonimidoyl]carbamimidothioate
Reactant of Route 6
benzyl N'-[N-(benzenesulfonyl)-C-phenylcarbonimidoyl]carbamimidothioate

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